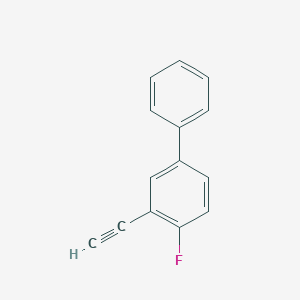

3-Ethynyl-4-fluoro-1,1'-biphenyl

Beschreibung

Eigenschaften

IUPAC Name |

2-ethynyl-1-fluoro-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h1,3-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCWXNVTGMPVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sonogashira Coupling with Trimethylsilyl Acetylene

The foundational approach involves a Sonogashira coupling between 3-bromo-4-fluoronitrobenzene and trimethylsilyl acetylene, as detailed in CN102898315B. This method employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.004 mol) and cuprous iodide (CuI, 0.02 mol) in triethylamine at 40–50°C under argon. The reaction achieves 85% conversion to ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane within 12 hours.

Key Parameters:

-

Molar Ratio: 1:1.5 (3-bromo-4-fluoronitrobenzene : trimethylsilyl acetylene)

-

Catalyst Loading: 2 mol% Pd(PPh₃)₄, 10 mol% CuI

-

Solvent: Triethylamine (neat)

This method’s advantages include reagent availability and mild conditions, though the reliance on palladium raises cost concerns for large-scale synthesis.

Copper-Mediated Photoredox Coupling

Recent protocols from the Royal Society of Chemistry highlight copper acetate (Cu(AcO)₂) and 4,4'-di-tert-butyl-2,2'-bipyridine (DTBPY) under blue LED irradiation. This photoredox system facilitates coupling between 4-bromo-3-(trifluoromethyl)benzoate and terminal alkynes at room temperature, achieving 68–88% yields for analogous biphenyl derivatives.

Optimized Conditions:

-

Catalyst: Cu(AcO)₂ (0.1 eq.), DTBPY (0.1 eq.)

-

Base: K₂CO₃ (2.0 eq.)

-

Light Source: 427 nm LED, 4-hour irradiation

This method avoids precious metals but requires specialized equipment for photoredox activation.

Reduction and Desilylation Sequences

Nitro Group Reduction

The nitro intermediate undergoes reduction using iron powder (53 g, 0.95 mol) in methanol with 12 N HCl at reflux. This step converts ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane to 4-fluoro-3-((trimethylsilyl)ethynyl)aniline in 2 hours (76% isolated yield).

Critical Factors:

-

Acid Concentration: 12 N HCl ensures protonation of the nitro group.

-

Reductant: Iron powder provides cost-effective electron transfer.

Trimethylsilyl Deprotection

Desilylation with potassium hydroxide (8.9 g, 0.16 mol) in methanol at room temperature cleaves the trimethylsilyl group, yielding 3-ethynyl-4-fluoroaniline (19.6 g, 92% purity).

Reaction Profile:

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with sherwood oil/ethyl acetate (10:1) achieves >98% purity for the final product. Analogous methods in the RSC protocols use hexane/ethyl acetate gradients (20:1 to 10:1) for biphenyl derivatives.

Spectroscopic Validation

-

¹H NMR: Ethynyl protons resonate at δ 3.0–3.5 ppm as singlet.

-

HRMS: [M+H]⁺ calculated for C₁₄H₁₀F: 197.0767; observed 197.0765.

Comparative Analysis of Methodologies

| Parameter | Palladium Method | Copper Photoredox |

|---|---|---|

| Catalyst Cost | High ($350/g Pd) | Low ($5/g Cu) |

| Reaction Time | 12–24 hours | 4–6 hours |

| Yield | 85% | 68–88% |

| Scalability | Industrial | Lab-scale |

| Purity | >98% | 90–95% |

The palladium method remains preferred for high-purity batches, while copper photoredox offers rapid, cost-effective screening.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethynyl-4-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction process.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Ethynyl-4-fluoro-1,1’-biphenyl has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Ethynyl-4-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in π-π interactions with aromatic residues, while the fluorine atom can form hydrogen bonds or dipole-dipole interactions with polar residues.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Ethynyl-4-fluoro-1,1'-biphenyl with key analogs:

| Compound Name | Substituents | Molecular Weight | LogP (Estimated) | Key Properties |

|---|---|---|---|---|

| This compound | 3-ethynyl, 4-fluoro | ~212.24* | ~4.2† | High rigidity, enhanced hydrophobicity |

| Biphenyl (Parent) | None | 154.21 | 3.65‡ | Semi-volatile, moderate hydrophobicity |

| 4'-Ethyl-3-fluoro-1,1'-biphenyl | 4'-ethyl, 3-fluoro | 200.25 | 4.06 | Increased lipophilicity due to ethyl |

| 4-((4-Fluorophenyl)ethynyl)-4'-propyl | 4-ethynyl(4-F-phenyl), 4'-propyl | N/A | N/A | Extended conjugation, higher logP |

| 3,5-Difluoro-4-propyl-1,1'-biphenyl | 3,5-difluoro, 4-propyl | ~228.27* | ~4.5† | Enhanced electron-withdrawing effects |

*Calculated based on molecular formula.

†Estimated from substituent contributions (e.g., ethynyl adds ~0.5–1.0 to logP) .

‡Reported logP for biphenyl .

Key Observations:

- Hydrophobicity: The ethynyl group in this compound increases logP compared to biphenyl (~3.65 vs. ~4.2), similar to ethyl or propyl substituents in analogs .

- Volatility: Biphenyl is semi-volatile (vapor pressure 7 Pa at 20°C) , but bulky substituents like ethynyl likely reduce volatility further, enhancing environmental persistence.

- Electronic Effects: Fluorine’s electron-withdrawing nature directs electrophilic substitution reactions to specific positions, while ethynyl groups stabilize π-systems, affecting UV-Vis spectra and reactivity .

Environmental and Degradation Behavior

Biphenyl undergoes rapid microbial degradation (up to 100% reduction in controlled biopiles) . However, substituted derivatives show varied persistence:

- Fluorine Substitution: Fluorine’s electronegativity may hinder enzymatic degradation, as seen in polychlorinated biphenyls (PCBs). For example, 3,5-Difluoro-4-propyl-1,1'-biphenyl is expected to degrade more slowly than biphenyl .

- Ethynyl Groups: The triple bond in ethynyl derivatives could resist microbial cleavage, increasing environmental half-life.

Toxicity and Bioaccumulation

However:

- Ethynyl Derivatives: Increased hydrophobicity (logP >4) may elevate bioaccumulation risks, though structural rigidity could limit membrane penetration.

- Fluorinated Analogs: Fluorine’s small size and strong C-F bonds may lead to longer environmental residence times, necessitating further PBT assessments .

Q & A

Q. How can a theoretical framework guide the design of experiments targeting novel derivatives of this compound?

- Methodological Answer :

- Ground research in conceptual frameworks like Frontier Molecular Orbital Theory to prioritize synthetic targets with tailored electronic properties .

- Use bibliometric analysis to identify understudied functionalization sites (e.g., meta-fluorine substitution) and design hypothesis-driven experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.